Erybraedin E
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Overview
Description
Erybraedin E is a naturally occurring compound belonging to the class of pterocarpans. It is isolated from various species of the genus Erythrina, which are known for their medicinal properties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erybraedin E involves several steps, starting from the extraction of the compound from the roots or stem bark of Erythrina species. The extraction process typically involves the use of organic solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods
advancements in synthetic chemistry may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
Erybraedin E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its pharmacological properties.
Substitution: Substitution reactions, particularly involving the prenyl groups, can lead to the formation of new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which may exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Mechanism of Action
Erybraedin E exerts its effects through multiple mechanisms:
Autophagy: The compound can trigger autophagy, a process that helps in the degradation of damaged cellular components.
Molecular Targets: This compound targets various molecular pathways, including the modulation of cytoplasmic proteins, miRNA, and enzymes involved in critical pathways deregulated in cancer.
Comparison with Similar Compounds
Erybraedin E is often compared with other pterocarpans, such as Erybraedin A and Erybraedin C. While all three compounds share similar structural features, this compound is unique due to its specific prenylation pattern, which contributes to its distinct biological activities .
Erybraedin A: More potent in terms of anticancer activity compared to this compound.
Erybraedin C: Exhibits similar antimicrobial properties but differs in its potency and spectrum of activity.
Similar Compounds
- Erybraedin A
- Erybraedin C
- Phaseollin
- Alpinumisoflavone
- Derrone
- Warangalone
Properties
CAS No. |
119269-73-7 |
---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
18-(3-methylbut-2-enyl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C22H20O4/c1-12(2)3-4-15-18(23)6-5-14-17-11-25-20-10-19-13(7-8-24-19)9-16(20)22(17)26-21(14)15/h3,5-10,17,22-23H,4,11H2,1-2H3 |
InChI Key |
VAVHXRDWDOYXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=C5C=COC5=C4)O)C |
Origin of Product |
United States |
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